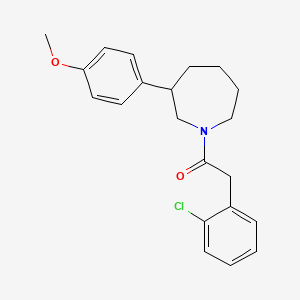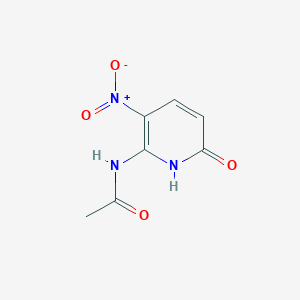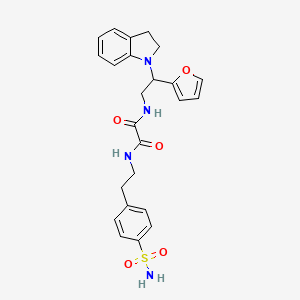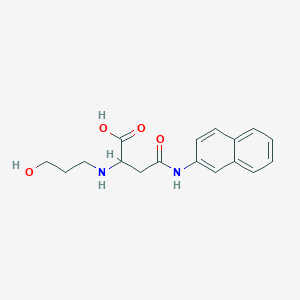
3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one, also known as FSK, is a compound that has been widely used in scientific research. FSK belongs to the class of chromones, which are organic compounds that have a chromone core structure. FSK has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one involves its ability to activate adenylate cyclase. Adenylate cyclase is a transmembrane enzyme that catalyzes the conversion of ATP to cAMP. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one binds to the regulatory subunit of adenylate cyclase, causing a conformational change that releases the catalytic subunit. The catalytic subunit then converts ATP to cAMP, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to stimulate the secretion of insulin by pancreatic beta cells, inhibit the proliferation of cancer cells, and induce the differentiation of stem cells. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one has also been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one in lab experiments is its potency. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is a potent activator of adenylate cyclase, which allows for the rapid and efficient activation of downstream signaling pathways. Another advantage is its specificity. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one activates only the cAMP signaling pathway, which allows for the selective activation of downstream effectors. However, one limitation of using 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is its instability. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is sensitive to light and air, and its potency can decrease over time. Another limitation is its solubility. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is poorly soluble in water, which can make it difficult to prepare solutions for experiments.
Zukünftige Richtungen
There are many future directions for the study of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one. One direction is the development of more stable analogs of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one. Another direction is the study of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one in combination with other signaling pathway activators or inhibitors. This could lead to the identification of novel therapeutic targets for various diseases. Additionally, the study of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one in different cell types and tissues could provide insights into the role of cAMP signaling in various physiological processes. Finally, the development of more efficient synthesis methods for 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one could make it more accessible for scientific research.
Synthesemethoden
The synthesis of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-acetyl-2H-chromen-2-one in the presence of a base. The reaction yields 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one as a yellow crystalline solid. The purity of 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one has been widely used in scientific research as a tool to study the cAMP signaling pathway. cAMP is a second messenger that plays a crucial role in many physiological processes, including cell growth, differentiation, and apoptosis. 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is a potent activator of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. By activating adenylate cyclase, 3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one increases the intracellular concentration of cAMP, which in turn activates downstream signaling pathways.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVORJEDPNDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2972890.png)

![1-[[(5-Methylpyridin-2-yl)amino]methyl]indole-2,3-dione](/img/structure/B2972894.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972895.png)


![5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2972899.png)

![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)

![N-(2,5-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2972903.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2972906.png)

